4-(Boc-amino)-2-methylphenol
Overview
Description
4-(Boc-amino)-2-methylphenol, also known as tert-butyl N-(4-hydroxyphenyl)carbamate, is a compound used to protect amine in the solid phase synthesis of peptides . It is used to produce [4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-carbamic acid tert-butyl ester at ambient temperature . This reaction requires the reagent imidazole and solvent dimethylformamide, CH2Cl2 .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .Molecular Structure Analysis
The molecular formula of 4-(Boc-amino)-2-methylphenol is C11H15NO3 . The structure of Boc amino acids can be determined from the NMR spectrum in DMSO-d6 .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . The reaction for the protection of amines can be favored by influencing the nucleophilicity of the lone pair on the nitrogen atom .Scientific Research Applications
Synthesis of Redox Derivatives for Photoinitiated Electron or Energy Transfer : Research by McCafferty et al. (1995) in the field of organic chemistry, involved the synthesis of redox-active amino acids, including derivatives of Boc-l-lysine, for incorporation into peptide assemblies. These assemblies were studied for photoinitiated electron or energy transfer, illustrating the application of 4-(Boc-amino)-2-methylphenol in creating light-harvesting peptides (McCafferty et al., 1995).
Catalysis and Chemical Transformations : In a 2017 study, Zarringhadam and Farhadi demonstrated the use of 4-aminophenol derivatives in creating flower-like Bi2O2CO3/NiFe2O4 magnetically recoverable nanocomposites. These composites were used for the catalytic reduction of 4-nitrophenol to 4-aminophenol, showcasing an application in environmental chemistry and nanotechnology (Zarringhadam & Farhadi, 2017).
Synthesis of Polyphenols and Analysis of Their Properties : Kaya et al. (2012) conducted research on the synthesis of polyphenols derived from 4-fluorobenzaldeyde. This study focused on how the electron-donating methyl group affects the thermal stability, optical, electrochemical properties, and conductivity of these compounds, highlighting the role of 4-(Boc-amino)-2-methylphenol in polymer chemistry (Kaya et al., 2012).
Application in Synthesizing Peptide Analogues and Mimetics : Research by Oishi et al. (2004) in the field of biochemistry involved the synthesis of α,α-disubstituted 4-phosphonophenylalanine analogues as phosphotyrosyl mimetics. This study underscores the use of 4-(Boc-amino)-2-methylphenol derivatives in creating peptide analogs for the study of cellular signal transduction processes (Oishi et al., 2004).
Development of Novel Antitumor Agents : Iwata et al. (2003) researched the antiviral activity of 2-amino-4, 4α-Dihydro-4α-7-dimethyl-3H-phenoxazine-3-one on poliovirus, demonstrating the potential pharmaceutical applications of 4-(Boc-amino)-2-methylphenol derivatives in developing new antitumor agents (Iwata et al., 2003).
properties
IUPAC Name |
tert-butyl N-(4-hydroxy-3-methylphenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-7-9(5-6-10(8)14)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFESVLDYFSGBGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-amino)-2-methylphenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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